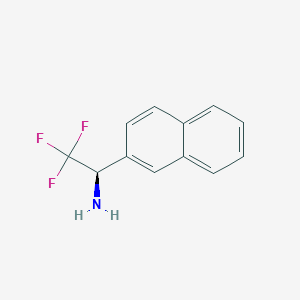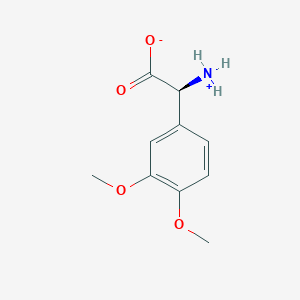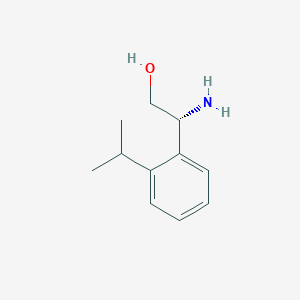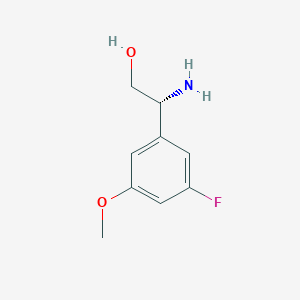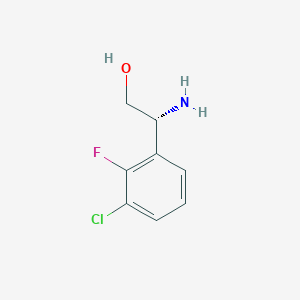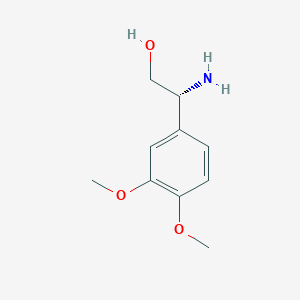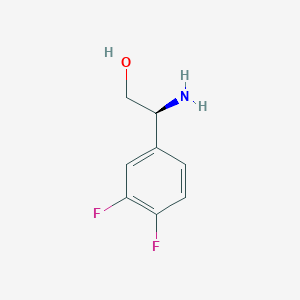
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral compound with significant importance in the field of medicinal chemistry. It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases (KREDs) such as ChKRED20 . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature. The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the enzyme’s activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using engineered ketoreductases. These enzymes are optimized for higher activity and stability through protein engineering techniques such as iterative saturation mutagenesis . The process involves the use of whole microbial cells or isolated enzymes to achieve high yields and purity of the desired chiral alcohol .
化学反应分析
Types of Reactions
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include various chiral alcohols, ketones, and amides, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: The compound is used in the production of chiral pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include the reduction of the ketone precursor and subsequent functionalization to achieve the desired pharmacological activity .
相似化合物的比较
Similar Compounds
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Another chiral alcohol used as an intermediate in pharmaceutical synthesis.
(S)-2-Amino-2-(4-fluorophenyl)ethanol: A similar compound with a single fluorine substitution, used in different medicinal applications.
Uniqueness
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to its dual fluorine substitution, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex pharmaceuticals .
属性
IUPAC Name |
(2S)-2-amino-2-(3,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHFPGJRBNQM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
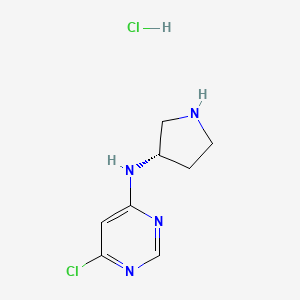
![1-[(2,6-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B7898287.png)
![1-[(3,4-dichlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B7898288.png)
![(6-chloropyridin-3-yl)methyl 4-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate](/img/structure/B7898292.png)
![1-[(4-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B7898298.png)
![1-[(2-chlorophenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B7898303.png)
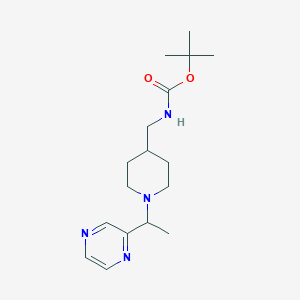
![[(S)-1-(2-Naphthyl)-2,2,2-trifluoroethyl]amine](/img/structure/B7898335.png)
